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Compound of Interest

Compound Name: CDK9 inhibitor HH1

Cat. No.: B15586406 Get Quote

For researchers and professionals in the field of drug development, understanding the kinase

selectivity of an inhibitor is crucial for assessing its therapeutic potential and predicting off-

target effects. This guide provides a comprehensive comparison of the kinase selectivity profile

of the Cyclin-Dependent Kinase 9 (CDK9) inhibitor HH1 and its analogs, benchmarked against

other known CDK9 inhibitors. The information is supported by experimental data from publicly

available literature to offer an objective assessment.

Executive Summary
HH1 is an aminothiazole-based small molecule that has been identified as an inhibitor of

CDK9. It functions as an ATP-competitive inhibitor, targeting the kinase activity of CDK9, a key

regulator of transcriptional elongation. By inhibiting CDK9, HH1 leads to the suppression of

essential survival proteins in cancer cells, such as MYC and MCL-1. However, comprehensive

kinase selectivity data for HH1 is limited in the public domain. Therefore, this guide leverages

data from its closely related and more extensively characterized analog, MC180295, to provide

a robust comparison. The selectivity of these compounds is compared against other well-

known CDK9 inhibitors, including both highly selective and broad-spectrum agents.

Data Presentation: Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of HH1's

optimized successor, MC180295, and other notable CDK9 inhibitors against a panel of Cyclin-

Dependent Kinases. Lower IC50 values indicate higher potency and selectivity.
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Kinase
Target

HH1
(IC50 in
nM)

MC1802
95 (IC50
in nM)

NVP-2
(IC50 in
nM)

AZD457
3 (IC50
in nM)

Atuveci
clib
(IC50 in
nM)

Flavopir
idol
(IC50 in
nM)

Dinacicl
ib (IC50
in nM)

CDK9/cy

clin T1

Not

Reported
5[1][2] <0.514[1] <4[1] 13[1][2] 20-100[1] 4[2]

CDK1/cy

clin B

Not

Reported
138[1] 584[1]

>10-fold

selective

for

CDK9[1]

- 20-100[1] 3[2]

CDK2/cy

clin A
2000[2] 233[1] 706[1]

>10-fold

selective

for

CDK9[1]

~1300[1]

[2]
20-100[1] 1[2]

CDK4/cy

clin D1

Not

Reported
112[1] -

>10-fold

selective

for

CDK9[1]

- 20-100[1] -

CDK5
Not

Reported
>1000[2] - - - - 1[2]

CDK7
Not

Reported
>1000[2] - - -

110-

300[2]
-

Note: A hyphen (-) indicates that data was not available in the reviewed sources.

MC180295, derived from the HH1 scaffold, demonstrates high potency and selectivity for

CDK9, being at least 22-fold more selective for CDK9 over other CDKs tested[3]. In contrast,

Flavopiridol is a pan-CDK inhibitor with activity against multiple CDKs[1]. Atuveciclib shows

high selectivity for CDK9 over CDK2 (approximately 100-fold)[1][2]. NVP-2 and AZD4573 are

also reported to be highly selective for CDK9[1].
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To visually represent the concepts discussed, the following diagrams illustrate the CDK9

signaling pathway and a typical experimental workflow for determining kinase selectivity.
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CDK9 Signaling Pathway and Inhibition by HH1
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Experimental Workflow for Kinase Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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